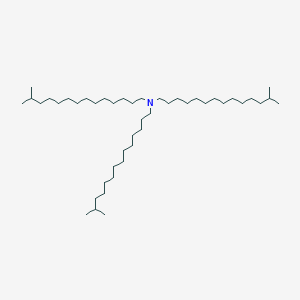
Acetic acid;10-phenylanthracene-1,8,9-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;10-phenylanthracene-1,8,9-triol is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is known for its interesting photophysical, photochemical, and biological properties .
準備方法
The synthesis of acetic acid;10-phenylanthracene-1,8,9-triol can be achieved through various methods. One common approach involves the Friedel–Crafts reaction, which is a type of electrophilic aromatic substitution. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent . Another method involves the use of metal-catalyzed reactions with alkynes, which can provide high yields and selectivity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
化学反応の分析
Acetic acid;10-phenylanthracene-1,8,9-triol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Acetic acid;10-phenylanthracene-1,8,9-triol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other anthracene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . In biology, anthracene derivatives have been studied for their antimicrobial and anti-inflammatory properties . In medicine, these compounds are being investigated for their potential use in photodynamic therapy for cancer treatment . In industry, they are used in the production of dyes, pigments, and other organic materials .
作用機序
The mechanism of action of acetic acid;10-phenylanthracene-1,8,9-triol involves its interaction with molecular targets and pathways within cells. The compound’s photophysical properties allow it to absorb light and transfer energy to other molecules, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, leading to cell death. This mechanism is particularly relevant in photodynamic therapy, where the compound is activated by light to selectively kill cancer cells .
類似化合物との比較
Acetic acid;10-phenylanthracene-1,8,9-triol can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 2,6-dibromo-9,10-dicyanoanthracene. While all these compounds share a similar anthracene core structure, they differ in their substituents and, consequently, their properties. For example, 9,10-diphenylanthracene is known for its high fluorescence quantum yield, making it useful in OLED applications . On the other hand, 2,6-dibromo-9,10-dicyanoanthracene has been studied for its potential use in organic semiconductors . The unique combination of acetic acid and phenyl groups in this compound gives it distinct properties that make it valuable for specific applications .
特性
| 111991-44-7 | |
分子式 |
C26H26O9 |
分子量 |
482.5 g/mol |
IUPAC名 |
acetic acid;10-phenylanthracene-1,8,9-triol |
InChI |
InChI=1S/C20H14O3.3C2H4O2/c21-15-10-4-8-13-17(12-6-2-1-3-7-12)14-9-5-11-16(22)19(14)20(23)18(13)15;3*1-2(3)4/h1-11,21-23H;3*1H3,(H,3,4) |
InChIキー |
OKWXYTVFFIFRGK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C=CC=C4O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)

arsane](/img/structure/B14303262.png)

![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

